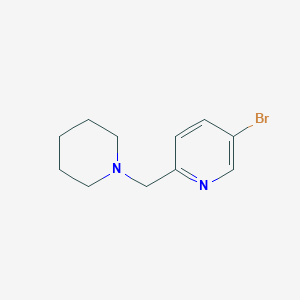

5-Bromo-2-(piperidin-1-ylmethyl)pyridine

Overview

Description

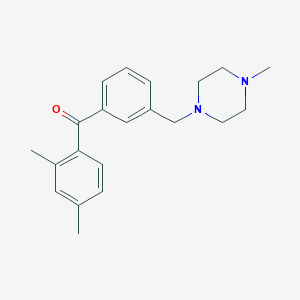

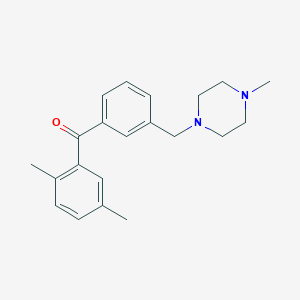

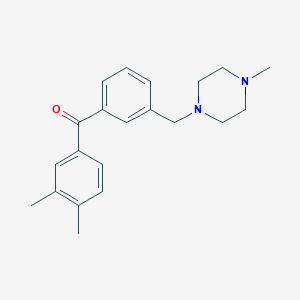

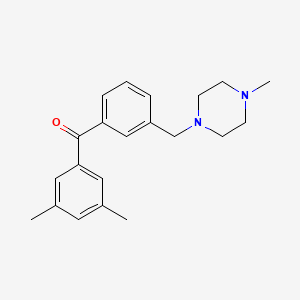

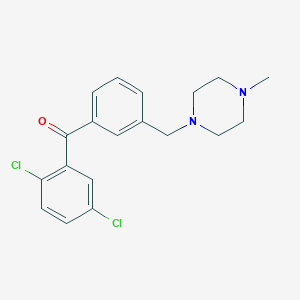

“5-Bromo-2-(piperidin-1-ylmethyl)pyridine” is a chemical compound with the empirical formula C8H11BrN4 . It is a solid substance and is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(piperidin-1-ylmethyl)pyridine” can be represented by the SMILES stringBrc1cnc(nc1)N2CCNCC2 . The InChI code for this compound is 1S/C8H11BrN4/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 . Physical And Chemical Properties Analysis

“5-Bromo-2-(piperidin-1-ylmethyl)pyridine” is a solid substance . It has a molecular weight of 243.10 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Spectroscopic and Theoretical Studies

- Spectroscopic Characterization: 5-Bromo-2-(piperidin-1-ylmethyl)pyridine has been characterized using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These methods help in understanding the molecular structure and properties of this compound (Vural & Kara, 2017).

- Density Functional Theory (DFT) Analysis: The geometric structure, vibrational frequencies, and chemical shifts of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine have been explored using DFT. This is crucial for predicting the behavior of the molecule in various environments (Vural & Kara, 2017).

Synthesis and Reactivity

- Synthesis Methods: Different methods have been developed for synthesizing compounds related to 5-Bromo-2-(piperidin-1-ylmethyl)pyridine. These methods are crucial for creating intermediates used in various pharmaceutical and chemical applications (Shen Li, 2012).

- Reactivity Studies: Research on the reactivity of similar compounds, including their interaction with different chemicals and conditions, is significant for the application in synthetic chemistry (Ahmad et al., 2017).

Biological and Pharmaceutical Applications

- Antimicrobial Activities: Studies on compounds structurally similar to 5-Bromo-2-(piperidin-1-ylmethyl)pyridine show significant antimicrobial activities. These findings can lead to the development of new antimicrobial agents (H. Vural & M. Kara, 2017).

- Potential in Drug Development: The structural features of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine make it a candidate for further exploration in drug development, especially in targeting specific biological pathways (Ahmad et al., 2017).

Safety And Hazards

Future Directions

Piperidines, which include “5-Bromo-2-(piperidin-1-ylmethyl)pyridine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions for “5-Bromo-2-(piperidin-1-ylmethyl)pyridine” and similar compounds may involve their use in drug design and synthesis .

properties

IUPAC Name |

5-bromo-2-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPUOJGAYLZKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634144 | |

| Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(piperidin-1-ylmethyl)pyridine | |

CAS RN |

364794-78-5 | |

| Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)